molecular formula C15H12Cl2N2OS B5755348 2-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide

2-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide

Cat. No.: B5755348
M. Wt: 339.2 g/mol
InChI Key: FKIMIYAPDGVHKX-UHFFFAOYSA-N
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Description

2-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of chloro and methyl groups attached to the benzene ring, along with a carbamothioyl group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c1-9-6-7-10(8-13(9)17)18-15(21)19-14(20)11-4-2-3-5-12(11)16/h2-8H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIMIYAPDGVHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-chloro-4-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The resulting intermediate is then treated with thiourea to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thioureas.

Scientific Research Applications

2-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide
  • 2-chloro-N-(2-chloro-6-methylphenyl)-4-nitrobenzamide
  • 4-chloro-N-(2-chloro-6-methylphenyl)-3-nitrobenzamide

Uniqueness

2-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide is unique due to the presence of both chloro and carbamothioyl groups, which impart distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research.

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